1,5-Bis(4-aminophenoxy)pentane

Overview

Description

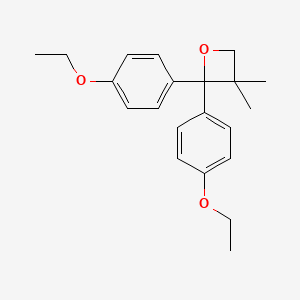

1,5-Bis(4-aminophenoxy)pentane, also known as BAP, is a compound with a wide range of applications in the scientific research community. It is an important building block in the synthesis of many different compounds, ranging from pharmaceuticals to industrial chemicals. BAP is also known for its ability to interact with proteins, making it a valuable tool in the study of biochemical and physiological processes.

Scientific Research Applications

Structural Analysis in Solid State

1,5-Bis(4-aminophenoxy)pentane and related compounds have been studied for their complex structural properties in the solid state. These studies, utilizing techniques such as X-ray diffraction and NMR spectroscopy, reveal intricate networks of intermolecular interactions. For instance, a study of 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)-3-oxapentane and 1,5-bis(4-cyano-2,6-methoxyphenoxy)pentane indicated a complicated network of interactions involving nitrile groups, which may influence their interactions with biological targets (Żabiński, Wolska, & Maciejewska, 2007).

Polymerization and Material Science

The compound has relevance in the field of polymer science. For example, the oxidative polymerization of 1,5-bis(phenoxy)pentane and its derivatives has been studied. This research has explored the polymerization mechanisms and the resultant structural units in the polymers, providing insight into material properties and potential applications (Percec, Wang, & Oishi, 1992).

Liquid Crystal Technology

This compound derivatives have been investigated in the context of liquid crystal technology. Studies have explored the transitional properties of these compounds, particularly their ability to form different mesophases, including nematic phases. This research is significant for the development of new materials for liquid crystal displays and other related technologies (Henderson & Imrie, 2011).

Spectroscopic and Quantum Chemical Analysis

There's ongoing research in the field of quantum chemistry and spectroscopy involving derivatives of this compound. These studies are focused on understanding the electronic structure and spectroscopic properties of these molecules, which can be crucial for their application in various fields like sensor technology and molecular electronics (Dede & Görgülü, 2018).

Environmental Applications

The derivatives of this compound are also being explored for environmental applications. For example, studies involving the degradation of environmental pollutants like Bisphenol A indicate the potential use of these compounds in bioremediation. Such applications are particularly relevant for addressing the challenges posed by endocrine-disrupting chemicals in the environment (Chhaya & Gupte, 2013).

Synthesis and Chemical Reactions

This compound and its analogs are subjects of research in synthetic chemistry, exploring their preparation and the reactions they undergo. This research is foundational, as it provides insights into the synthesis of various derivatives that could have multiple applications across different scientific fields (Xiu-feng, 2009).

Mechanism of Action

Target of Action

The primary target of 1,5-Bis(4-aminophenoxy)pentane is the visual cycle . This compound can inhibit dark adaptation in vertebrates by impairing the formation of 11-cis-retinoids in the eye and depleting preformed stores of them .

Mode of Action

This compound interacts with its targets by “short-circuiting” the visual cycle . It catalyzes the thermodynamically downhill isomerization of 11-cis-retinal to all-trans-retinal . This interaction results in changes in the visual cycle, leading to impaired dark adaptation.

Biochemical Pathways

The affected biochemical pathway is the visual cycle , which is responsible for the regeneration of visual pigments in the eye. By catalyzing the isomerization of 11-cis-retinal to all-trans-retinal, this compound disrupts this cycle, leading to impaired dark adaptation .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as alcohol, ether, and chloroform, but insoluble in water . This suggests that it may have good bioavailability in lipid-rich environments but may be less bioavailable in aqueous environments.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of rhodopsin formation and 11-cis-retinyl palmitate formation in the living frog eye . This leads to impaired dark adaptation in vertebrates .

Action Environment

Furthermore, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Safety and Hazards

The compound is classified under the GHS07 hazard category. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .

Future Directions

Biochemical Analysis

Biochemical Properties

1,5-Bis(4-aminophenoxy)pentane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. The compound has been shown to inhibit the activity of MMP-1, thereby potentially reducing the breakdown of collagen and other structural proteins . Additionally, this compound interacts with DNA, exhibiting a moderate specificity for AT base pairs . This interaction suggests its potential role in modulating gene expression and DNA-related processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In human dermal fibroblasts, the compound has been observed to protect against UVA-induced cytotoxicity and inhibit the activation and expression of MMP-1 . This protective effect is mediated through the inhibition of the p38/mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. Furthermore, the compound’s interaction with DNA can influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to DNA, particularly favoring AT base pairs, and this binding is consistent with DNA minor-groove binding . Additionally, it inhibits the activity of MMP-1 by blocking the activation of the p38/MAPK and JNK pathways . These interactions result in the modulation of gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its protective effects on cellular function, particularly in reducing MMP-1 activity and protecting against UVA-induced damage . These findings suggest that this compound can be a reliable agent for prolonged biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits MMP-1 activity and protects against cellular damage without significant adverse effects . At higher dosages, there may be potential toxic effects, including cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MMP-1 and influences the metabolic flux of extracellular matrix degradation . The compound’s interaction with DNA also suggests its involvement in gene expression regulation and related metabolic processes . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its binding affinity to DNA and other biomolecules, leading to its localization in specific cellular compartments . This targeted distribution enhances its efficacy in modulating biochemical pathways and cellular functions.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA . The compound’s localization is directed by its binding affinity to DNA and potential post-translational modifications that target it to the nucleus. This localization is crucial for its role in modulating gene expression and protecting against DNA damage.

properties

IUPAC Name |

4-[5-(4-aminophenoxy)pentoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHXQWDUYXSTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1092-82-6 (di-hydrochloride) | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70178624 | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2391-56-2 | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)

![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)